Superior Efficacy Against Imatinib-Resistant Bcr-Abl Mutants
CGP-76030 demonstrates a clear functional advantage over imatinib in models of drug-resistant leukemia. In a head-to-head comparison using pre-B cells engineered to express the Bcr-Abl T315I mutant (a common gatekeeper mutation conferring imatinib resistance), CGP-76030 (CGP) potently inhibited cell proliferation, while imatinib had no effect [1]. This is a critical differentiator for procurement when the research objective is to overcome or study imatinib-resistant disease.
| Evidence Dimension | Inhibition of cell proliferation in cells expressing Bcr-Abl T315I mutant |
|---|---|
| Target Compound Data | Significant reduction in viable cells observed at concentrations tested (inhibits proliferation). |
| Comparator Or Baseline | Imatinib mesylate (STI571) had no inhibitory effect on proliferation of T315I-expressing cells. |
| Quantified Difference | CGP-76030 is active; imatinib is completely ineffective. |
| Conditions | Pre-B cells expressing Bcr-Abl T315I, 48-hour drug treatment, viability assessed by trypan blue exclusion. |
Why This Matters
This data justifies the selection of CGP-76030 over imatinib for any study involving the T315I gatekeeper mutation, a major mechanism of clinical resistance.
- [1] Hu Y, Liu Y, Pelletier S, et al. Requirement of Src kinases Lyn, Hck and Fgr for BCR-ABL1-induced B-lymphoblastic leukemia but not chronic myeloid leukemia. Nat Genet. 2004;36(5):453-461. DOI: 10.1038/ng1343. Figure 7b. View Source
